[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][2-(diethylamino)ethyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][2-(diethylamino)ethyl]amine is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry . This compound is particularly interesting due to its unique structure, which includes a cyclopentyl group, a methyl group, and a diethylaminoethyl group attached to a pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][2-(diethylamino)ethyl]amine typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the cyclopentyl and methyl groups. The final step involves the attachment of the diethylaminoethyl group. The reaction conditions often require the use of solvents like dichloromethane or tetrahydrofuran (THF) and may involve catalysts such as palladium or copper .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of high-pressure reactors and continuous flow systems can help in scaling up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][2-(diethylamino)ethyl]amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions often involve specific temperatures, pressures, and pH levels to optimize the yield and selectivity of the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions may introduce new functional groups such as halides or amines .
Scientific Research Applications
[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][2-(diethylamino)ethyl]amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes and interactions.
Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of [(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][2-(diethylamino)ethyl]amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives such as:
- 3(5)-Aminopyrazoles
- Pyrazolo[1,5-a]pyrimidines
- Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine .
Uniqueness
[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][2-(diethylamino)ethyl]amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H30N4 |
---|---|
Molecular Weight |
278.44 g/mol |
IUPAC Name |
N-[(1-cyclopentyl-3-methylpyrazol-4-yl)methyl]-N',N'-diethylethane-1,2-diamine |
InChI |
InChI=1S/C16H30N4/c1-4-19(5-2)11-10-17-12-15-13-20(18-14(15)3)16-8-6-7-9-16/h13,16-17H,4-12H2,1-3H3 |
InChI Key |
DIQLPPJMJLEKLS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNCC1=CN(N=C1C)C2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.